N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O3S/c19-13-4-1-11(2-5-13)7-17(22)21-18-20-14(9-25-18)12-3-6-15-16(8-12)24-10-23-15/h1-6,8-9H,7,10H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLYPQLJYMGJBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide typically involves multiple steps, starting with the construction of the thiazole ring. One common approach is the cyclization of 2-aminothiazoles with appropriate carboxylic acid derivatives. The benzo[d][1,3]dioxol moiety can be introduced through a nucleophilic aromatic substitution reaction, while the fluorophenylacetamide group is often added via acylation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced catalytic systems to improve yield and reduce by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the thiazole ring or the fluorophenylacetamide group.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or the fluorophenylacetamide moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Thiazole sulfoxides and sulfones.
Reduction: Reduced thiazoles and fluorophenylacetamide derivatives.
Substitution: Substituted thiazoles and fluorophenylacetamide derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: Its derivatives may exhibit biological activity, making it a potential candidate for drug development.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Thiazole-Acetamide Derivatives
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Core Heterocycles : The target compound’s thiazole core differentiates it from ASN90 (thiadiazole) and D14 (dienamide) . Thiazoles are associated with MMP inhibition in analogs (e.g., compound 15 in Table 1) .
- Benzodioxol-5-yl Group : Shared with compounds 4q and ASN90 , this moiety enhances lipophilicity and may influence CNS penetration.
- Fluorophenyl Substituents : The 4-fluorophenyl group is present in the target compound and 4q , but replaced with fluorobenzothiazole in . Fluorination typically improves metabolic stability and binding affinity.
- Acetamide Variations : The target’s simple acetamide contrasts with α-ketoacetamide (4q) and N-alkylated analogs (e.g., THF-methyl in ), which alter electronic properties and steric bulk.
Pharmacological Activity Comparisons
- MMP Inhibition: Thiazole-acetamide derivatives (e.g., compound 15 ) show anti-inflammatory activity via MMP inhibition.
- Enzyme Inhibition : ASN90 and LSN3316612 () target O-GlcNAcase, highlighting benzodioxol-thiazole hybrids’ versatility. The target’s acetamide group may similarly engage catalytic sites.
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, a benzodioxole moiety, and an acetamide group with a fluorophenyl substitution. Its molecular formula is C17H16N2O3S, with a molecular weight of approximately 344.38 g/mol. The unique structural elements contribute to its biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example:
- Case Study 1 : In a study involving MCF-7 breast cancer cells, the compound demonstrated an IC50 value of 25.72 ± 3.95 μM, indicating effective cytotoxicity and potential for further development as an anticancer agent .
- Case Study 2 : Another study evaluated its effects on tumor-bearing mice, showing suppression of tumor growth, which supports its potential as a therapeutic candidate in oncology .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various pathogens:
- In vitro Testing : It exhibited activity against Staphylococcus aureus and Candida albicans, showcasing its potential as an antimicrobial agent .
The mechanism through which this compound exerts its biological effects may involve the inhibition of specific enzymes related to cell proliferation and survival pathways. This inhibition can lead to reduced cell viability in cancerous tissues and enhanced susceptibility to microbial infections.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure/Description | Unique Features |
|---|---|---|
| N-(4-methylthiazol-2-yl)-4-methylsulfonyl-benzamide | Similar thiazole structure with methyl substitution | Enhanced solubility |
| 2-amino-N-(4-methyl-thiazol-2-yl)-5-benzamide | Contains an amino group on thiazole | Potentially different biological activity |
| 3-(4-fluorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine | Different heterocyclic structure | Exhibits distinct pharmacological profiles |
This table illustrates how the specific combination of functional groups in this compound contributes to its diverse biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
